molecular formula C11H15N5O2 B14093061 8-amino-7-[(2E)-but-2-en-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-amino-7-[(2E)-but-2-en-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14093061
M. Wt: 249.27 g/mol
InChI Key: USUGXAABUHXKIS-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-amino-7-[(2E)-but-2-en-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with a complex structure that includes an amino group, a butenyl group, and a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-7-[(2E)-but-2-en-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method involves the condensation of a suitable purine derivative with an appropriate butenyl precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

8-amino-7-[(2E)-but-2-en-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

8-amino-7-[(2E)-but-2-en-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 8-amino-7-[(2E)-but-2-en-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. The amino group and purine ring system play crucial roles in binding to enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    8-amino-7-oxononanoate: A compound with a similar amino group and purine structure.

    7-keto-8-aminopelargonate: Another related compound with similar functional groups.

Uniqueness

8-amino-7-[(2E)-but-2-en-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific butenyl substitution and the combination of functional groups, which confer distinct chemical and biological properties.

This detailed article provides an overview of the compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15N5O2

Molecular Weight

249.27 g/mol

IUPAC Name

8-amino-7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C11H15N5O2/c1-4-5-6-16-7-8(13-10(16)12)14(2)11(18)15(3)9(7)17/h4-5H,6H2,1-3H3,(H2,12,13)/b5-4+

InChI Key

USUGXAABUHXKIS-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/CN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C

Canonical SMILES

CC=CCN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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